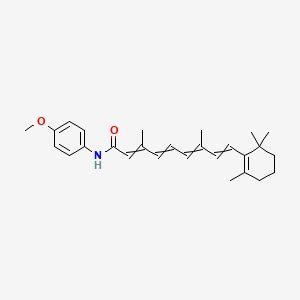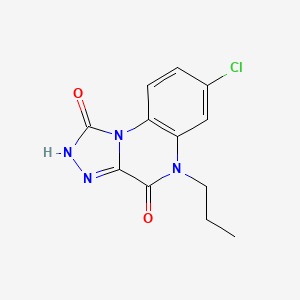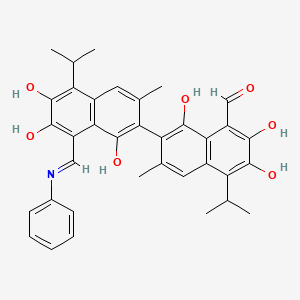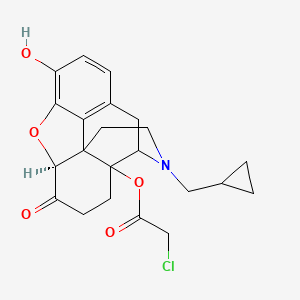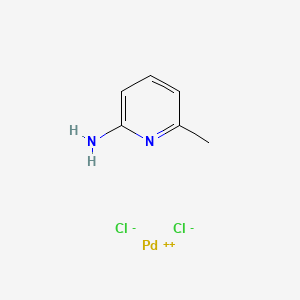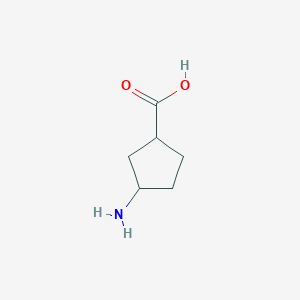
3-Aminocyclopentanecarboxylic acid
Overview
Description
3-Aminocyclopentanecarboxylic acid: is an organic compound with the molecular formula C₆H₁₁NO₂ It consists of a cyclopentane ring substituted with an amino group at the third position and a carboxylic acid group
Mechanism of Action
Target of Action
It’s known that non-canonical amino acids like 3-aminocyclopentanecarboxylic acid can be incorporated into antimicrobial peptides . These peptides have diverse targets, including cell membranes and metabolic and translational elements .
Mode of Action
In the context of antimicrobial peptides, the compound may interact with its targets to disrupt cell membranes or inhibit metabolic and translational elements .
Biochemical Pathways
The incorporation of non-canonical amino acids into antimicrobial peptides could effectively improve their physicochemical and pharmacological diversity .
Result of Action
In the context of antimicrobial peptides, the compound may cause disruption of cell membranes or inhibition of metabolic and translational elements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminocyclopentanecarboxylic acid typically involves the following steps:
Cyclopentane Carboxylation: Cyclopentane is carboxylated to form cyclopentanecarboxylic acid.
Amination: The carboxylic acid is then subjected to amination to introduce the amino group at the third position.
One common method involves the use of cyclopentanone as a starting material, which is first converted to cyclopentanecarboxylic acid through oxidation. The carboxylic acid is then aminated using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Oxidation: Large-scale oxidation of cyclopentanone to cyclopentanecarboxylic acid.
Catalytic Amination: Catalytic amination of the carboxylic acid using ammonia or an amine source in the presence of a suitable catalyst to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Aminocyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Cycloleucine: A non-metabolizable amino acid formed by the cyclization of leucine.
Cyclopentanecarboxylic acid: The parent compound without the amino group.
1-Aminocyclopropanecarboxylic acid: A smaller ring analog with similar functional groups.
Uniqueness
3-Aminocyclopentanecarboxylic acid is unique due to its specific ring size and the position of the amino group, which imparts distinct chemical and biological properties compared to its analogs. Its structure allows for specific interactions and reactivity that are not observed in smaller or larger ring systems .
Properties
IUPAC Name |
3-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328433 | |
| Record name | 3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89614-96-0 | |
| Record name | 3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 3-aminocyclopentanecarboxylic acid and the antibiotic amidinomycin?
A1: this compound is a key structural component of amidinomycin. Specifically, acid hydrolysis of amidinomycin yields this compound and 2-amidinoethylamine. [] This structural relationship suggests a potential biosynthetic link and offers insights into the mechanism of action of amidinomycin.
Q2: How does the stereochemistry of this compound affect its biological activity?
A2: The four stereoisomers of this compound exhibit different biological activities. [, , ] This highlights the importance of stereochemistry in drug design and emphasizes the need to synthesize and evaluate individual isomers when exploring structure-activity relationships.
Q3: Can this compound be used as a building block for larger molecules?
A3: Yes, this compound derivatives, particularly its incorporation into cyclic peptides, have been investigated for potential applications in nanotechnology. [] For example, γ-Acp-based α,γ-cyclohexapeptides have been studied for their ability to form nanotubes with hydrophobic inner cavities, opening possibilities for drug delivery and other applications.
Q4: What are the potential applications of this compound in medicinal chemistry?
A4: this compound serves as an analog of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). [] Researchers have synthesized and studied its isomers to understand their potential as therapeutic agents targeting the GABAergic system. This is particularly relevant for neurological disorders where GABAergic signaling is disrupted.
Q5: Have there been studies investigating the interaction of this compound derivatives with DNA?
A5: Yes, (1R,3R)-3-aminocyclopentanecarboxylic acid has been incorporated into polyamides and its binding affinity and selectivity towards specific DNA sequences have been studied. [] These studies demonstrated the potential of using such modified polyamides as tools for DNA recognition and manipulation, opening avenues for gene therapy and other applications.
Q6: Are there any known methods for the enantioselective synthesis of this compound?
A6: Yes, both enantiomers of cis-3-aminocyclopentanecarboxylic acid can be synthesized from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. [, ] Additionally, enzymatic asymmetrization offers another route for enantioselective synthesis. [] These methods are crucial for obtaining enantiomerically pure compounds for medicinal chemistry research.
Q7: What is the significance of the 1,2-methyl shift observed during the deamination of a this compound derivative?
A7: The deamination of (–)-3c-amino-1,2,2-trimethylcyclopentane-1r-carboxylic acid revealed a novel 1,2-syn-alkyl shift during the reaction. [] This rearrangement, explained by the formation of a highly reactive unsolvated carbenium ion intermediate, provides insights into the reaction mechanisms associated with this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


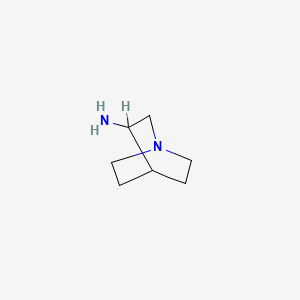
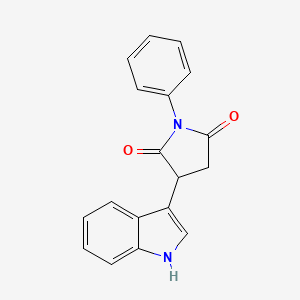

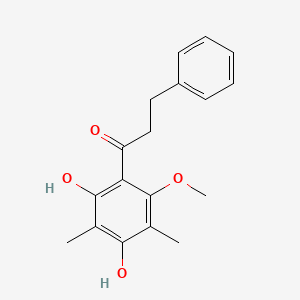
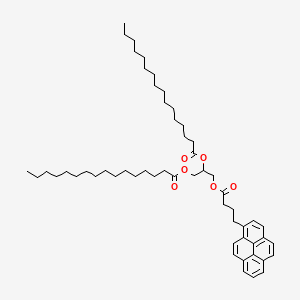
![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
